molecular formula C42H52O5 B12075891 4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane

4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane

Cat. No.: B12075891
M. Wt: 636.9 g/mol
InChI Key: YMSFEKSEHZCCIJ-UHFFFAOYSA-N
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Description

4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane is a complex organic compound with a highly intricate structure. This compound is notable for its unique arrangement of multiple cycloalkane rings and ether linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene typically involves a series of condensation reactions. One common method includes the reaction of tert-butyl-substituted cycloalkanes with formaldehyde under acidic conditions . The reaction is carried out at high temperatures to facilitate the formation of the complex ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products

Scientific Research Applications

4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene involves its interaction with various molecular targets. The compound’s multiple rings and ether linkages allow it to form stable complexes with other molecules, potentially influencing biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,27-diol
  • Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol

Uniqueness

4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene stands out due to its tert-butyl substitution, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C42H52O5

Molecular Weight

636.9 g/mol

IUPAC Name

4-tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C32H32.C10H20O5/c1-32(2,3)31-14-13-29-20-27-10-5-9-25(18-27)16-23-7-4-8-24(15-23)17-26-11-6-12-28(19-26)21-30(31)22-29;1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h4-15,18-19,22H,16-17,20-21H2,1-3H3;1-10H2

InChI Key

YMSFEKSEHZCCIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2CC3=CC=CC(=C3)CC4=CC=CC(=C4)CC5=CC(=CC=C5)CC(=C2)C=C1.C1COCCOCCOCCOCCO1

Origin of Product

United States

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